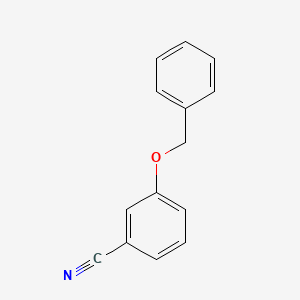

3-(Benzyloxy)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves catalytic processes or reactions utilizing specific reagents to introduce or modify functional groups. For example, a study on the synthesis of 3-chloro-3-deoxy sugars through trans-diaxial cleavage of oxiran rings with dichlorobis(benzonitrile)palladium(II) highlights the versatility of benzonitrile in regioselective synthesis processes (Afza, Malik, & Voelter, 1983). Another example involves the synthesis of 3-benzyloxy glutaric nitrile, a precursor for 3-hydroxy glutaric nitrile, through a nucleophilic addition reaction, showcasing a practical and environmentally friendly synthetic route (Qu Shi-wei, 2008).

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives reveals interesting features regarding their crystallography and electronic configuration. For instance, the crystal structure analysis of a benzoxazole derivative, which shares a similar aromatic core with 3-(Benzyloxy)benzonitrile, was determined, showing organic layers parallel to a specific direction, indicating the influence of molecular structure on the crystalline form (Belhouchet et al., 2012).

Chemical Reactions and Properties

Benzonitrile derivatives participate in various chemical reactions, exhibiting a wide range of reactivities and forming diverse products. The reaction of substituted benzonitrile oxides with the enolate ion of acetaldehyde, resulting in 3-aryl-4,5-dihydro-5-hydroxy-1,2-oxazoles, demonstrates the compounds' ability to undergo cycloaddition reactions, which are crucial for synthesizing heterocyclic compounds (Nunno & Scilimati, 1987).

Wissenschaftliche Forschungsanwendungen

Solar Cell Efficiency Enhancement

3-(Benzyloxy)benzonitrile, as a type of benzonitrile, has been explored in the context of solar cells. For instance, Latini et al. (2014) demonstrated the beneficial effects of benzonitrile-based electrolytes in Dye Sensitized Solar Cells (DSSCs). They found that the low vapor pressure of benzonitrile ensures long-term stability and efficiency in solar cells, contributing to sustainable and economic device fabrication (Latini et al., 2014).

Synthesis of Organic Compounds

Benzonitriles are versatile in organic synthesis. Zhao et al. (2019) reported a method for direct benzonitrile synthesis, highlighting its importance in dye, agrochemical, and pharmaceutical industries. Their study focused on a palladium-catalyzed aryl C–H cyanation, applicable to small-molecule drugs and organic dyes (Zhao et al., 2019).

Catalysis and Chemical Reactions

Benzonitriles also play a role in catalysis. Harper (1977) explored the fungal degradation of aromatic nitriles, including benzonitrile, revealing its potential in biodegradation processes. This enzyme-mediated conversion indicates a significant role in the environmental degradation of nitrilic herbicides (Harper, 1977).

Pharmaceutical and Dermatological Applications

Li et al. (2008) synthesized a novel, nonsteroidal androgen receptor antagonist using 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile. This compound has potential applications in treating androgenetic alopecia and controlling sebum, illustrating the pharmaceutical and dermatological significance of benzonitrile derivatives (Li et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-(Benzyloxy)benzonitrile is the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Mode of Action

3-(Benzyloxy)benzonitrile interacts with its targets through a free radical mechanism . The adjacent aromatic ring enhances the reactivity of benzylic halides, leading to increased susceptibility of alkyl side-chains to oxidative degradation .

Biochemical Pathways

The microbial degradation of benzonitrile proceeds through two enzymatic pathways . One is the nitrilase pathway , where nitrilase directly converts benzonitrile to benzoate and ammonia . The other pathway involves a combination of nitrile hydratase and amidase .

Result of Action

The result of the action of 3-(Benzyloxy)benzonitrile is the conversion of benzonitrile to benzoate and ammonia in the nitrilase pathway . This conversion is a crucial step in the degradation of benzonitrile, a compound used in various industries.

Action Environment

The action of 3-(Benzyloxy)benzonitrile can be influenced by environmental factors. For instance, a green synthesis route of benzonitrile has been proposed using ionic liquid as the recycling agent . . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.

Eigenschaften

IUPAC Name |

3-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZQTLUSPQUQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340072 | |

| Record name | 3-(Benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)benzonitrile | |

CAS RN |

61147-43-1 | |

| Record name | 3-(Benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)